Synthesis Yield Enhancement: Improved Process for Mitratapide Intermediate cis-(Bromomethyl)-dioxolane-4-methanol Methanesulfonate
The yield for the preparation of (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate (a direct derivative of the target compound) was increased from 23.7% (prior art, solvent-based method) to 64.8% (improved solvent-free method) [1]. This represents a 2.73‑fold improvement. The target cis‑configured compound is irreplaceable in this sequence because the trans isomer cannot be crystalized to the same high purity and does not provide the correct stereochemistry for the downstream mitratapide drug substance [1].
| Evidence Dimension | Isolated yield of cis‑configured methanesulfonate ester intermediate |
|---|---|
| Target Compound Data | 64.8% (improved process, solvent‑free with N₂ sparging) [1] |
| Comparator Or Baseline | 23.7% (prior art method, Example A.7 in WO‑00/37463, dichloromethane solvent) [1] |
| Quantified Difference | +41.1 percentage points (2.73‑fold increase) [1] |
| Conditions | Reaction of (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate with 2-bromo-1-(4-chlorophenyl)ethanone, catalyzed by methanesulfonic acid; improved process performed neat under nitrogen bubbling; product crystallized from ethanol [1]. |
Why This Matters
Procurement teams selecting intermediates for mitratapide-similar programs can expect a >2.7‑fold productivity gain when the synthesis is designed around the cis‑configured bromomethyl dioxolane‑methanol scaffold rather than generic alternatives.
- [1] Janssen Pharmaceutica. Synthesis of (2S‑cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate(ester). US Patent 8765979 B2, 2014. https://patents.google.com/patent/US8765979B2/en View Source
